molecular formula C19H15FN2O2 B3000734 Methyl 1-amino-4-cyano-8-fluoro-4-phenyl-3,4-dihydro-2-naphthalenecarboxylate CAS No. 400087-68-5

Methyl 1-amino-4-cyano-8-fluoro-4-phenyl-3,4-dihydro-2-naphthalenecarboxylate

Cat. No.: B3000734
CAS No.: 400087-68-5
M. Wt: 322.339
InChI Key: MAECOVYTCGXEPH-UHFFFAOYSA-N
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Description

“Methyl 1-amino-4-cyano-8-fluoro-4-phenyl-3,4-dihydro-2-naphthalenecarboxylate” is a chemical compound . Unfortunately, there is limited information available about this compound in the literature.

Scientific Research Applications

Radiotracer Studies

Methyl 1-amino-4-cyano-8-fluoro-4-phenyl-3,4-dihydro-2-naphthalenecarboxylate has been studied in the context of radiotracers, particularly in the diagnosis and research of brain-related conditions. For instance, a study evaluated the safety, dosimetry, and characteristics of a radiotracer targeting sphingosine-1-phosphate receptor 1 (S1PR1), significant due to its role in multiple sclerosis and other conditions. The radiotracer showed high specificity and promise in animal models of inflammatory diseases, and the study supported its safety for evaluating inflammation in human clinical populations (Brier et al., 2022).

Brain Tumor Analysis

In the realm of neurology and oncology, a study investigated the effects of certain genetic mutations on amino acid metabolism in primary brain tumors using positron emission tomography/computed tomography (PET/CT). The research found that these mutations do not affect the uptake of a specific radiopharmaceutical, indicating that radiopharmaceutical uptake parameters cannot assess or predict these genetic changes in primary brain tumors (Cimini et al., 2020).

Properties

IUPAC Name

methyl 1-amino-4-cyano-8-fluoro-4-phenyl-3H-naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c1-24-18(23)13-10-19(11-21,12-6-3-2-4-7-12)14-8-5-9-15(20)16(14)17(13)22/h2-9H,10,22H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAECOVYTCGXEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2F)C(C1)(C#N)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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